(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanol
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Overview
Description
(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanol is a heterocyclic organic compound featuring a cycloheptathiophene ring system with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction, where sulfur, an α-methylene carbonyl compound, and an α-cyano ester are used to form the thiophene ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)aldehyde or (5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)carboxylic acid.
Scientific Research Applications
(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism by which (5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in the ring.
Cycloheptathiophene: Similar ring structure but without the methanol group.
Uniqueness
(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanol is unique due to the presence of both the cycloheptathiophene ring and the methanol group, which confer distinct chemical and biological properties. This combination allows for a wider range of reactions and applications compared to its simpler counterparts.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c11-6-8-7-12-10-5-3-1-2-4-9(8)10/h7,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMKTCZJPWUIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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